molecular formula C5H10O4 B1617093 3,5-Dimethyl-1,2-dioxolane-3,5-diol CAS No. 20566-41-0

3,5-Dimethyl-1,2-dioxolane-3,5-diol

Cat. No. B1617093
CAS RN: 20566-41-0
M. Wt: 134.13 g/mol
InChI Key: ODQWDBNAMVRLSR-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1,2-dioxolane-3,5-diol is an organic compound with the molecular formula C5H10O4 . It has an average mass of 134.130 Da and a monoisotopic mass of 134.057907 Da . It is also known by other names such as 3,5-Dihydroxy-3,5-dimethyl-1,2-oxacyclopentane .


Molecular Structure Analysis

The molecular structure of 3,5-Dimethyl-1,2-dioxolane-3,5-diol consists of a dioxolane ring with two methyl groups and two hydroxyl groups attached . The exact 3D structure is not provided in the sources retrieved.

Safety And Hazards

While specific safety and hazard information for 3,5-Dimethyl-1,2-dioxolane-3,5-diol is not available in the sources retrieved, it is generally advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

properties

IUPAC Name

3,5-dimethyldioxolane-3,5-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O4/c1-4(6)3-5(2,7)9-8-4/h6-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODQWDBNAMVRLSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(OO1)(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20275859
Record name 3,5-Dimethyl-1,2-dioxolane-3,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20275859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethyl-1,2-dioxolane-3,5-diol

CAS RN

13784-51-5, 20566-41-0
Record name 3,5-Dihydroxy-3,5-dimethyl-1,2-oxacyclopentane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13784-51-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dimethyl-1,2-dioxolane-3,5-diol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020566410
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Dimethyl-1,2-dioxolane-3,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20275859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dimethyl-1,2-dioxolane-3,5-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.021
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
FF Arp, SH Ahn, N Bhuvanesh, J Blümel - New Journal of Chemistry, 2019 - pubs.rsc.org
Reaction of bis(dicyclohexylphosphino)ethane dioxide with hydrogen peroxide leads to an extended crystalline network based on the formation of hydrogen bonds with the PO groups …
Number of citations: 17 0-pubs-rsc-org.brum.beds.ac.uk
SOFP VIA - PEROXIDES STABILIZED BY PHOSPHINE …, 2020 - search.proquest.com
Phosphine oxides are compounds that have been described in inorganic chemistry textbooks for a long time. Recently, they came back into the spotlight in many different areas. They …
C Bischoff, A Rieche - Justus Liebigs Annalen der Chemie, 1969 - Wiley Online Library
1.1.3.3‐Tetraacetyl‐propan addiert 2 Mol H 2 O 2 unter Bildung von 4.4′‐Methylen‐bis‐[3.5‐dimethyl‐1.2‐dioxolan‐diol‐(3.5)] (1). Unter Säureeinwirkung entsteht aus …

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